3-Methoxy-4-hydroxyclomiphene

Übersicht

Beschreibung

3’-Methoxy-4’-Hydroxyclomiphen ist ein Derivat von Clomiphen, einem bekannten selektiven Östrogenrezeptormodulator (SERM).

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3’-Methoxy-4’-Hydroxyclomiphen beinhaltet typischerweise die Modifikation von Clomiphen durch spezifische chemische Reaktionen. Eine gängige Methode umfasst die Methylierung der Hydroxygruppe an der 3’-Position und die Hydroxylierung an der 4’-Position. Die Reaktionsbedingungen beinhalten oft die Verwendung von Methanol und eines geeigneten Katalysators unter kontrollierter Temperatur und Druck .

Industrielle Produktionsverfahren

Die industrielle Produktion von 3’-Methoxy-4’-Hydroxyclomiphen folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochleistungsreaktoren und kontinuierlichen Fließsystemen, um eine konstante Produktqualität und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

3’-Methoxy-4’-Hydroxyclomiphen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

Reduktion: Reduktionsreaktionen beinhalten oft die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Häufige Substitutionsreaktionen umfassen nukleophile Substitution unter Verwendung von Reagenzien wie Natriummethoxid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriummethoxid in Methanol.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Methoxy- und Hydroxyderivate, die in verschiedenen Anwendungen weiter verwendet werden können .

Analyse Chemischer Reaktionen

Types of Reactions

3’-Methoxy-4’-Hydroxyclomiphene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various methoxy and hydroxy derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Doping Control Applications

Detection in Urine Samples

3-Methoxy-4-hydroxyclomiphene has gained attention in sports medicine due to its presence in urine samples of athletes undergoing doping tests. A study conducted on the excretion profiles of clomiphene metabolites demonstrated that both clomiphene and its metabolites could be detected up to 100 hours post-administration. Specifically, this compound was detectable even after 10 days, highlighting its potential as a target analyte for doping control analysis .

Case Studies

In a retrospective analysis of doping control samples, instances were reported where the presence of clomiphene was noted without detectable levels of its primary metabolite, 4-hydroxyclomiphene. This anomaly prompted further investigation into the metabolic pathways and excretion patterns of clomiphene metabolites, emphasizing the need for refined testing methods that include this compound as a standard marker .

Therapeutic Potential

Hormonal Modulation

Research indicates that this compound may play a role in modulating hormonal pathways beyond fertility treatment. Its antiestrogenic properties suggest potential applications in treating hormone-dependent cancers and other conditions influenced by estrogen levels. For instance, studies have explored its effects on reducing insulin-like growth factor (IGF-1) levels, which is relevant for conditions such as cancer cachexia .

Pharmacokinetics Studies

Pharmacokinetic studies have shown that this compound can be effectively quantified in plasma and urine using advanced analytical techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry). This capability not only aids in monitoring therapeutic efficacy but also assists in understanding individual variations in drug metabolism among patients .

Table 1: Excretion Profiles of Clomiphene Metabolites

| Time Post-Dose | Clomiphene (ng/mL) | 4-Hydroxyclomiphene (ng/mL) | This compound (ng/mL) |

|---|---|---|---|

| 0-24 hours | <10 | Detected | Detected |

| 24-36 hours | <10 | High Concentration | Detected |

| 48 hours | <5 | Not Detected | Detected |

| 10 days | <5 | Not Detected | Detected |

*Data derived from excretion studies involving human volunteers administered with clomiphene citrate .

Table 2: Potential Therapeutic Applications

Wirkmechanismus

The mechanism of action of 3’-Methoxy-4’-Hydroxyclomiphene involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator, binding to estrogen receptors and modulating their activity. This interaction leads to the regulation of gene expression and subsequent physiological effects. The molecular targets include estrogen receptors in various tissues, and the pathways involved are related to estrogen signaling .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Clomiphen: Die Stammverbindung, die hauptsächlich zur Ovulationsinduktion eingesetzt wird.

Tamoxifen: Ein weiteres SERM, das zur Behandlung von Brustkrebs eingesetzt wird.

Raloxifen: Wird zur Vorbeugung von Osteoporose bei Frauen nach der Menopause eingesetzt.

Einzigartigkeit

3’-Methoxy-4’-Hydroxyclomiphen ist durch seine spezifischen Modifikationen einzigartig, die im Vergleich zu anderen SERMs unterschiedliche pharmakologische Eigenschaften verleihen können. Diese Modifikationen können zu unterschiedlichen Bindungsaffinitäten und Aktivitäten an Östrogenrezeptoren führen, was möglicherweise zu einzigartigen therapeutischen Anwendungen führt .

Biologische Aktivität

3-Methoxy-4-hydroxyclomiphene is a derivative of clomiphene, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of female infertility due to anovulation. This compound exhibits both estrogenic and antiestrogenic properties, influencing various biological pathways. Understanding its biological activity is crucial for assessing its therapeutic potential and implications in clinical settings.

This compound acts primarily through its interaction with estrogen receptors (ER), particularly ERα and ERβ. It functions as a mixed agonist-antagonist:

- Agonistic Activity : At low estrogen levels, it activates ERα, promoting follicular development and ovulation.

- Antagonistic Activity : In conditions of high estrogen, it inhibits ERα and acts as an antagonist at ERβ, thereby exerting antiestrogenic effects in tissues such as the uterus .

This dual action allows the compound to modulate estrogen signaling in a tissue-selective manner, making it effective in treating conditions associated with hormonal imbalances.

Pharmacokinetics

Research indicates that this compound has a favorable pharmacokinetic profile:

- Absorption : It is readily absorbed when administered orally.

- Metabolism : The compound is metabolized primarily in the liver, with significant excretion occurring via feces (approximately 42%) and urine (around 8%) .

- Half-life : The half-life of clomiphene and its metabolites can extend beyond 48 hours, allowing for prolonged biological activity .

Biological Effects

The biological effects of this compound are diverse, impacting several physiological processes:

- Reproductive Health : It enhances gonadotropin secretion, leading to increased testosterone production in males and ovulation induction in females.

- Bone Health : Positive effects on bone density have been observed, indicating potential benefits in osteoporosis management .

- Metabolic Effects : Clomiphene has been shown to influence insulin-like growth factor levels, which may impact metabolic health .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Infertility Treatment : A study involving male athletes indicated that clomiphene treatment resulted in significant increases in testosterone levels without adversely affecting lipid profiles or glucose metabolism . This suggests its potential utility in male infertility due to hypogonadism.

- Doping Control : Research has highlighted the detection of this compound in doping control samples, emphasizing its relevance in sports medicine. Athletes using clomiphene for legitimate medical reasons faced scrutiny due to its metabolites being flagged during drug tests .

Data Table: Comparison of Clomiphene and Its Metabolites

| Compound | Estrogen Receptor Affinity | Half-Life | Primary Use |

|---|---|---|---|

| Clomiphene | 0.1% - 12% relative to estradiol | 5-7 days | Infertility treatment |

| 4-Hydroxyclomiphene | 89% - 251% relative to estradiol | Variable | Active metabolite |

| This compound | Similar to above | Similar | Potential therapeutic applications |

Eigenschaften

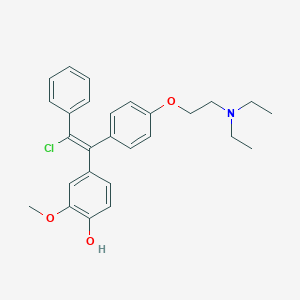

IUPAC Name |

4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClNO3/c1-4-29(5-2)17-18-32-23-14-11-20(12-15-23)26(27(28)21-9-7-6-8-10-21)22-13-16-24(30)25(19-22)31-3/h6-16,19,30H,4-5,17-18H2,1-3H3/b27-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVWKOHAAHLWBP-RQZHXJHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017065 | |

| Record name | 3-Methoxy-4-hydroxyclomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117095-59-7 | |

| Record name | 3-Methoxy-4-hydroxyclomiphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117095597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-4-hydroxyclomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.